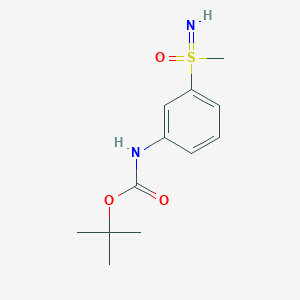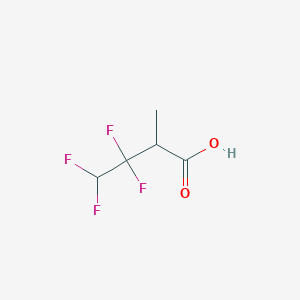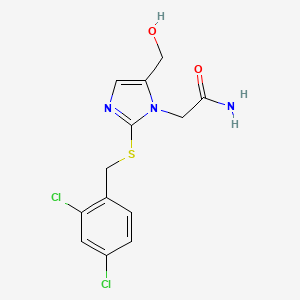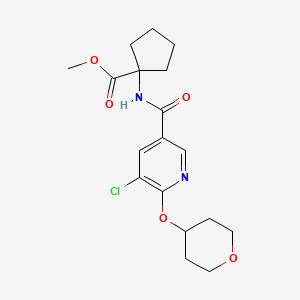![molecular formula C14H19Cl2N B2815901 4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride CAS No. 2413903-87-2](/img/structure/B2815901.png)
4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride” is a chemical compound with the CAS Number: 2413903-87-2 . It has a molecular weight of 272.22 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of “4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride” is represented by the formula 1S/C14H18ClN.ClH/c15-13-3-1-2-12 (10-13)14 (6-7-14)11-4-8-16-9-5-11;/h1-3,10-11,16H,4-9H2;1H .Physical and Chemical Properties Analysis
“4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride” is a powder at room temperature . It has a molecular weight of 272.22 and a CAS Number of 2413903-87-2 .Applications De Recherche Scientifique
Anticancer and Antituberculosis Studies
A study explored the synthesis of piperazine derivatives with 1-(4-Chlorophenyl) cyclopropyl], revealing significant in vitro anticancer and antituberculosis activities against specific cell lines and tuberculosis strains. This research demonstrates the compound's potential in developing treatments for cancer and tuberculosis, highlighting its relevance in pharmaceutical research (Mallikarjuna, Padmashali, & Sandeep, 2014).
Synthesis and Labeling Studies
Another study focused on the synthesis and labeling of neuroleptic butyrophenones, including derivatives of the mentioned compound, for metabolic studies. These compounds were synthesized for labeling with carbon-14, aiding in the understanding of their metabolic pathways and interactions within biological systems (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).
Cytotoxic and Anticancer Agents
Research into 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds uncovered a novel class of cytotoxic and anticancer agents. This study provided insights into the compound's potential for treating various cancers, emphasizing the importance of structural modifications for enhanced therapeutic effects (Dimmock et al., 1998).
Structural and Electronic Properties
A detailed analysis of 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride's synthesis, structure, and electronic properties through theoretical and experimental investigations. This research provides a comprehensive understanding of the compound's molecular structure, offering valuable information for drug development processes (Bhat, Lone, Butcher, & Srivastava, 2018).
Impurity Analysis
An investigation into the impurities of cloperastine hydrochloride, a related piperidine derivative, was conducted to develop a quantitative HPLC method for their identification and quantification. This research highlights the importance of purity analysis in the pharmaceutical industry to ensure drug safety and efficacy (Liu et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
A related compound, 1-(3-chlorophenyl)piperazine, is known to act as an agonist at the 5-ht2c serotonin receptor .
Mode of Action
If it shares a similar mechanism with 1-(3-Chlorophenyl)piperazine, it might interact with its target receptor, leading to changes in the receptor’s activity .
Biochemical Pathways
If it acts similarly to 1-(3-Chlorophenyl)piperazine, it might influence serotonin signaling pathways .
Result of Action
If it acts similarly to 1-(3-Chlorophenyl)piperazine, it might lead to changes in cellular responses mediated by the 5-HT2c serotonin receptor .
Propriétés
IUPAC Name |
4-[1-(3-chlorophenyl)cyclopropyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN.ClH/c15-13-3-1-2-12(10-13)14(6-7-14)11-4-8-16-9-5-11;/h1-3,10-11,16H,4-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJAPZUBYFKKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC2)C3=CC(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2815818.png)


![N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2815822.png)


![benzyl N-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2815827.png)

![(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2815830.png)
![4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2815833.png)


![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)

